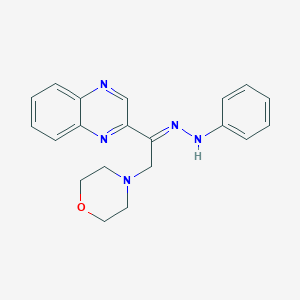
2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone, also known as MQPA, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. MQPA is a quinoxaline derivative that has been shown to have potent inhibitory effects on a wide range of enzymes, making it a valuable tool in the study of enzyme kinetics and mechanisms of action. In
Scientific Research Applications
2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone has been used in a wide range of scientific research applications, including the study of enzyme kinetics, drug discovery, and cancer research. 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone has been shown to inhibit a variety of enzymes, including proteases, kinases, and phosphodiesterases, making it a valuable tool in the study of enzyme mechanisms and regulation. 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone has also been used in drug discovery research, as it has been shown to have potential as a lead compound for the development of novel therapeutics. Additionally, 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone has been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone involves the inhibition of enzymes through the formation of a covalent bond between the hydrazone group of 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity. The exact mechanism of inhibition varies depending on the specific enzyme being targeted, but in general, 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone acts as a competitive inhibitor that binds reversibly to the active site of the enzyme.
Biochemical and Physiological Effects:
2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme being targeted. For example, 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone has been shown to inhibit the activity of the protease thrombin, leading to a decrease in blood clotting. 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone has also been shown to inhibit the activity of phosphodiesterase, leading to an increase in intracellular levels of cyclic nucleotides. Additionally, 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone has been shown to induce apoptosis in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone in lab experiments is its potent inhibitory effects on a wide range of enzymes. This makes it a valuable tool for studying enzyme mechanisms and regulation. Additionally, 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone is relatively easy to synthesize in large quantities, making it readily available for research purposes. However, one limitation of using 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone is that its inhibitory effects can be non-specific, leading to off-target effects. Additionally, the covalent bond formed between 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone and the enzyme can be difficult to reverse, making it difficult to use 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone as a reversible inhibitor.
Future Directions
There are several future directions for research on 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone. One area of research could focus on developing more specific inhibitors that target specific enzymes, reducing the potential for off-target effects. Additionally, research could focus on developing reversible inhibitors that can be used to study enzyme kinetics and regulation. Finally, research could investigate the potential for using 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone as a lead compound for the development of novel therapeutics, particularly in the area of cancer research. By continuing to explore the unique properties of 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone, researchers can gain a better understanding of enzyme mechanisms and regulation, and potentially develop new treatments for a variety of diseases.
Synthesis Methods
2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone can be synthesized through a multi-step process that involves the reaction of 2-chloro-1-quinoxaline with morpholine, followed by the addition of phenylhydrazine and the subsequent reduction of the resulting hydrazone with sodium borohydride. The final product is obtained through purification by column chromatography. This synthesis method has been well-established in the literature and has been used to produce 2-Morpholin-4-yl-1-quinoxalin-2-ylethanone phenylhydrazone in large quantities for research purposes.
properties
Molecular Formula |
C20H21N5O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(E)-(2-morpholin-4-yl-1-quinoxalin-2-ylethylidene)amino]aniline |
InChI |
InChI=1S/C20H21N5O/c1-2-6-16(7-3-1)23-24-20(15-25-10-12-26-13-11-25)19-14-21-17-8-4-5-9-18(17)22-19/h1-9,14,23H,10-13,15H2/b24-20+ |
InChI Key |
URFQSAQQWCUPIH-HIXSDJFHSA-N |
Isomeric SMILES |
C1COCCN1C/C(=N\NC2=CC=CC=C2)/C3=NC4=CC=CC=C4N=C3 |
SMILES |
C1COCCN1CC(=NNC2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3 |
Canonical SMILES |
C1COCCN1CC(=NNC2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



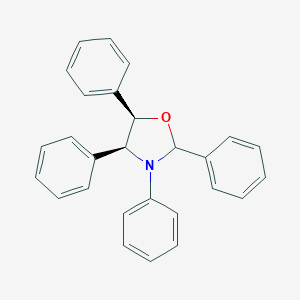
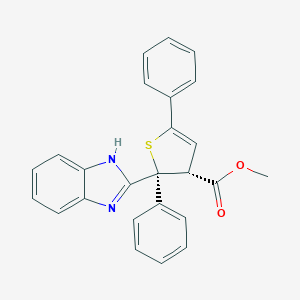
![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)



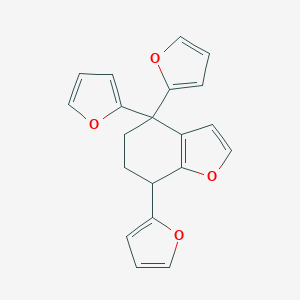
![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
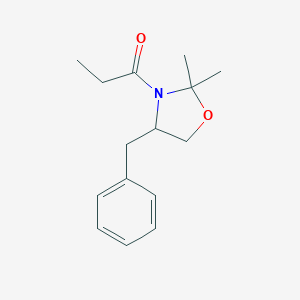
![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)